

A Comprehensive Technical Guide to the Spectral Analysis of Diisopropyl (R)-(+)-malate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropyl (R)-(+)-malate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Diisopropyl (R)-(+)-malate**, a chiral ester of significant interest in chemical synthesis. Due to the limited availability of publicly accessible, complete spectral datasets for the (R)-(+)-enantiomer, this guide combines available experimental data for its (S)-(-)-enantiomer with predicted data based on analogous structures. The spectroscopic data for enantiomers (except for optical rotation) are identical. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Diisopropyl (R)-(+)-malate**.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.10	Septet	-CH- (isopropyl)
~4.40	Doublet of Doublets	-CH- (malate)
~2.80	Doublet of Doublets	-CH ₂ - (malate)
~1.25	Doublet	-CH ₃ (isopropyl)

Note: Predicted values are based on the analysis of similar malate esters. Actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectral Data

Data obtained from the spectral data of the (S)-(-)-enantiomer, which is identical for the (R)-(+)-enantiomer.

Chemical Shift (δ) ppm	Assignment
~172	C=O (ester)
~169	C=O (ester)
~69	-CH- (isopropyl)
~67	-CH-OH (malate)
~38	-CH ₂ - (malate)
~22	-CH ₃ (isopropyl)

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Assignment
~3500 (broad)	O-H stretch
~2980	C-H stretch (sp^3)
~1735	C=O stretch (ester)
~1100	C-O stretch

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Assignment
219	$[M+H]^+$
201	$[M-OH]^+$
175	$[M-C_3H_7O]^+$
159	$[M-COOC_3H_7]^+$
131	$[M-2(COOC_3H_7)]^+$

Note: Predicted fragmentation pattern. The molecular ion peak $[M]^+$ at m/z 218 may also be observed.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Diisopropyl (R)-(+)-malate** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, Chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a spectral width that encompasses all expected proton signals.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of the ^{13}C isotope.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **Diisopropyl (R)-(+)-malate** is a liquid at room temperature, the spectrum can be obtained using the neat liquid.
- **Attenuated Total Reflectance (ATR):** Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

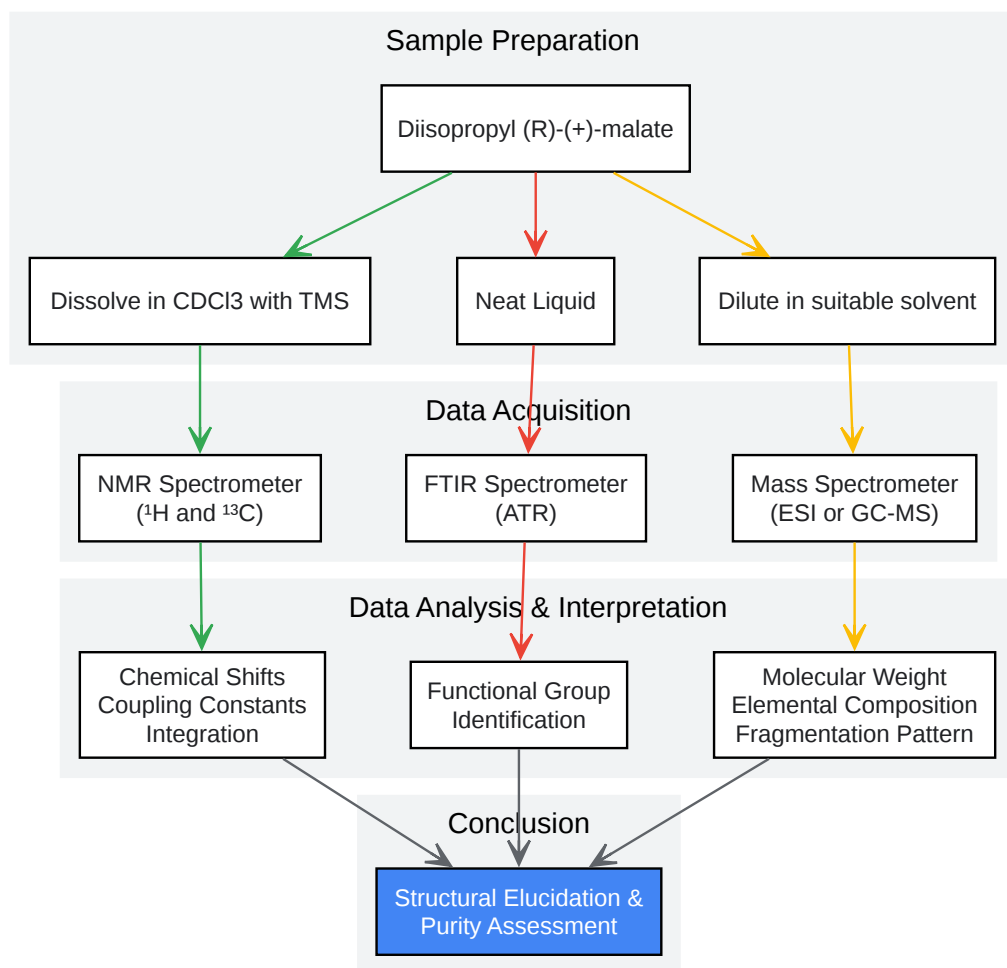
2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
- **Ionization:** Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this molecule.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe protonated molecules $[\text{M}+\text{H}]^+$ and other fragment ions. A mass range of m/z 50-500 is appropriate. For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 219) is isolated and fragmented to elucidate its structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **Diisopropyl (R)-(+)-malate**.

Workflow for Spectroscopic Analysis of Diisopropyl (R)-(+)-malate



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Caption: Spectroscopic analysis workflow.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Analysis of Diisopropyl (R)-(+)-malate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1311375#diisopropyl-r-malate-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1311375#diisopropyl-r-malate-spectral-data-nmr-ir-ms)

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